molecular formula C8H8BrClO B3210783 2-Bromo-1-chloro-4-methoxymethyl-benzene CAS No. 1079402-21-3

2-Bromo-1-chloro-4-methoxymethyl-benzene

Cat. No.: B3210783
CAS No.: 1079402-21-3
M. Wt: 235.5 g/mol
InChI Key: UICDKZUJMDDRBQ-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-methoxymethyl-benzene is an organic compound characterized by a benzene ring substituted with a bromine atom at the second position, a chlorine atom at the first position, and a methoxymethyl group at the fourth position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of benzene derivatives. Initially, benzene is subjected to chlorination to introduce the chlorine atom, followed by bromination to add the bromine atom.

  • Methoxymethylation: The methoxymethyl group can be introduced through a methoxymethylation reaction, where benzene derivatives are treated with formaldehyde and methanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that allow for efficient and scalable synthesis. These methods often involve the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.

  • Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

  • Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Reagents such as hydrochloric acid (HCl) and bromine (Br₂) are employed for halogenation reactions.

Major Products Formed:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: Hydrocarbon derivatives with reduced functional groups.

  • Substitution: Halogenated benzene derivatives with various substituents.

Scientific Research Applications

2-Bromo-1-chloro-4-methoxymethyl-benzene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-1-chloro-4-methoxymethyl-benzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: This compound has a similar structure but with an ethoxy group instead of a methoxymethyl group.

  • Benzene, 1-chloro-4-methoxy-2-methyl-: This compound has a methyl group instead of a bromine atom.

Uniqueness: 2-Bromo-1-chloro-4-methoxymethyl-benzene is unique due to its specific combination of halogen and methoxymethyl substituents, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-bromo-1-chloro-4-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICDKZUJMDDRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 4-chloro-3-bromophenyl-methanol (cited in Amgen patent WO03099776) (900 mg, 4.06 mmol) in 2-methyl-tetrahydrofuran (15 ml) was added potassium hydroxide (912 mg, 16.3 mmol) and the resulting suspension was stirred at room temperature for 30 minutes. Iodomethane (1.01 ml, 4.00 mmol) was then added and the reaction was stirred for 16 hours at room temperature. LCMS indicated incomplete reaction. Potassium hydroxide (912 mg, 16.3 mmol) was added and the resulting mixture stirred for 5 minutes before adding further iodomethane (4.04 ml, 16 mmol) and stirring was continued for 3 hours at room temperature. Ethyl acetate (60 ml) and saturated brine solution (30 ml) were added and the layers were separated. The organic extract was further washed with saturated brine solution (2×30 ml) then dried over anhydrous MgSO4 (s), filtered and evaporated in vacuo to afford the crude title compound as a yellow oil (901 mg, 94%).
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
912 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.01 mL
Type
reactant
Reaction Step Two
Quantity
912 mg
Type
reactant
Reaction Step Three
Quantity
4.04 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
reactant
Reaction Step Five
Name
brine
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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